molecular formula C13H15ClF2N2O B3115191 [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine CAS No. 208111-39-1

[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine

Katalognummer: B3115191
CAS-Nummer: 208111-39-1
Molekulargewicht: 288.72 g/mol
InChI-Schlüssel: ZRLXAWPHBCZDBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine is a chemical intermediate of significant interest in medicinal chemistry research, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This compound features a 1-(1-benzoylpiperidin-4-yl)methanamine scaffold, which is a recognized privileged structure for designing high-affinity and selective agonists for the serotonin 5-HT1A receptor . Research into this class of compounds has led to the discovery of biased agonists that preferentially activate specific intracellular signaling pathways, such as ERK1/2 phosphorylation or β-arrestin recruitment . This functional selectivity is a key strategy for developing potential drug candidates with refined efficacy and reduced side-effect profiles for distinct CNS pathologies, including depression and Parkinson's disease . The compound serves as a critical synthetic precursor, and its structure incorporates fluorine atoms, a common strategy in modern drug design to fine-tune a molecule's metabolic stability, binding affinity, and overall pharmacokinetic properties . As a building block for further chemical exploration, it enables researchers to investigate structure-activity relationships and optimize leads for desired functional and developability properties . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Eigenschaften

IUPAC Name

[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3-chloro-4-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2N2O/c14-10-7-9(1-2-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18/h1-2,7H,3-6,8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLXAWPHBCZDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methanamine , identified by its CAS number 2173992-07-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.

Molecular Structure

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}ClF2_{2}N
  • Molecular Weight : 285.75 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a chlorofluorobenzoyl group, which is significant for its interactions with biological targets. The presence of fluorine and chlorine atoms is expected to enhance lipophilicity, potentially improving membrane permeability.

Pharmacological Profile

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antidepressant Effects : Compounds containing piperidine moieties have been studied for their antidepressant properties, potentially acting on neurotransmitter systems such as serotonin and norepinephrine.
  • Anticancer Activity : The chlorofluorobenzoyl group may contribute to the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may function as a receptor modulator or inhibitor, affecting key pathways in cellular proliferation and survival.

In Vitro Studies

Recent studies have demonstrated the efficacy of related compounds in vitro against various cancer cell lines. For instance, a study on similar piperidine derivatives showed significant cytotoxicity against non-small cell lung carcinoma (NSCLC) cells, suggesting that the structural features of these compounds are crucial for their anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:

Structural Feature Activity Impact
Chlorine SubstitutionEnhances binding affinity to targets
Fluorine SubstitutionIncreases lipophilicity and membrane penetration
Piperidine RingEssential for neuropharmacological effects

Research indicates that modifications to these substituents can lead to variations in potency and selectivity towards specific biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

F13714

  • Structure: F13714 ((3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)methanone) shares the 3-chloro-4-fluorobenzoyl and 4-fluoropiperidine core with F15599 but differs in the methanamine substituent. Instead of a pyrimidin-2-ylmethyl group (as in F15599), F13714 has a 5-methylpyridin-2-ylmethyl substituent .
  • Pharmacology :
    • Receptor Bias : Both compounds are 5-HT1A agonists, but F15599 exhibits stronger bias toward ERK1/2 activation, while F13714 shows higher β-arrestin recruitment .
    • In Vivo Efficacy : In rodent models, F15599 demonstrates superior antidepressant-like effects in the forced swimming test (FST) compared to F13714, likely due to its ERK1/2 preference .
    • Brain Penetration : F15599 has a brain-to-serum ratio of 0.5, while F13714 shows reduced CNS penetration, attributed to differences in lipophilicity .

[1-(3,4-Dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanamine

  • Structure : This analog replaces the 3-chloro-4-fluorobenzoyl group with a 3,4-dichlorobenzoyl moiety.
  • Activity : The dichloro substitution increases lipophilicity (ClogP = 3.2 vs. 2.8 for F15599) but reduces 5-HT1A affinity (Ki = 12 nM vs. 1.5 nM for F15599) . This highlights the importance of fluorine in optimizing receptor interactions.

[1-(3-Fluorobenzoyl)piperidin-4-yl]methanamine Hydrochloride

  • Structure : Lacks the 4-fluoro group on the piperidine ring and the 3-chloro on the benzoyl.
  • Pharmacology :
    • Reduced Potency : The absence of the 4-fluoro group on the piperidine decreases conformational rigidity, leading to a 10-fold drop in 5-HT1A binding affinity (IC50 = 150 nM vs. 15 nM for F15599) .
    • Metabolic Stability : Lower halogen content correlates with faster hepatic clearance in rat liver microsomes (t1/2 = 20 min vs. 45 min for F15599) .

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compounds
3-Chloro-4-fluorobenzoyl Enhances 5-HT1A affinity and metabolic stability. F15599, F13714
4-Fluoropiperidine Increases conformational rigidity, improving receptor selectivity. F15599 vs. non-fluorinated analogs
Methanamine Substituents Pyrimidin-2-ylmethyl (F15599) favors ERK1/2 bias; pyridin-2-ylmethyl (F13714) favors β-arrestin. F15599, F13714
Halogen Substitution Dichloro analogs (e.g., 3,4-dichlorobenzoyl) reduce affinity but increase lipophilicity. [1-(3,4-Dichlorobenzoyl)-...]

Pharmacokinetics

Compound CLhep (mL/min/kg) t1/2 (min) Brain-to-Serum Ratio
F15599 25 45 0.5
F13714 32 30 0.2
[1-(3-Fluorobenzoyl)...] 50 20 <0.1

Data from rat liver microsomes (RLMs) and in vivo studies .

Q & A

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence polarization or luminescence-based readouts. IC50_{50} values should be validated via dose-response curves (n ≥ 3 replicates) .
  • Cell-Based Models : Human cancer cell lines (e.g., HCT-116 or HepG2) for cytotoxicity studies. Use ATP-based viability assays (e.g., CellTiter-Glo) with EC50_{50} calculations .
  • Protein Binding Studies : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., BSA for plasma binding studies) to determine association/dissociation kinetics .

How do fluorination patterns affect its structure-activity relationships (SAR) in medicinal chemistry?

Advanced Research Focus
Fluorination at the 4-position of the piperidine ring and benzoyl moiety enhances metabolic stability and target affinity. Key findings:

  • Piperidine Fluorine : Reduces basicity of the amine, improving blood-brain barrier penetration in CNS-targeted therapies .
  • Benzoyl Chloro/Fluoro Substituents : Electron-withdrawing groups increase electrophilicity, enhancing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Q. Methodological Notes

  • Fluorination and stereochemistry are critical for SAR; always validate configurations experimentally.
  • Use orthogonal assays (e.g., SPR + ITC) to confirm biological activity and reduce false positives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine
Reactant of Route 2
[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.